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Compound of Interest

Compound Name: 8-Iodoisoquinoline

CAS No.: 1131605-27-0

Cat. No.: B3059433

Get Quote

Abstract
This technical guide provides a comprehensive analysis of the spectroscopic signatures of 8-
Iodoisoquinoline, a critical halogenated heterocyclic building block used in cross-coupling

reactions (Suzuki-Miyaura, Sonogashira) for drug discovery and material science. This

document details the synthesis, isolation, and structural validation of the compound using

Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry

(MS). Special emphasis is placed on the heavy-atom effect in

C NMR and the diagnostic peri-proton shift in

H NMR.

Introduction & Significance
8-Iodoisoquinoline (CAS: 55270-35-4) represents a strategic scaffold in medicinal chemistry.

Unlike its 4- or 5-iodo isomers, the 8-position offers unique steric and electronic properties due

to its proximity to the isoquinoline nitrogen lone pair.

Key Applications:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3059433#bc-rfq
https://www.benchchem.com/product/b3059433/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-8-iodoisoquinoline
https://www.benchchem.com/product/b3059433/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-8-iodoisoquinoline
https://www.benchchem.com/product/b3059433/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-8-iodoisoquinoline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3059433?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Site-Selective Functionalization: The C-I bond at the 8-position is highly reactive in Pd-

catalyzed cross-coupling, enabling the synthesis of complex alkaloids.

Ligand Design: Precursor for 8-arylisoquinoline ligands used in iridium-catalyzed C-H

activation.

Pharmacophore Development: Used in the synthesis of NK3 receptor antagonists and

antitumor agents.

Synthesis & Experimental Protocol
To ensure the spectroscopic data corresponds to high-purity material, the compound is typically

synthesized via the Sandmeyer reaction from 8-aminoisoquinoline. This method avoids the

poor regioselectivity associated with direct iodination.

Protocol: Sandmeyer Iodination
Reagents: 8-Aminoisoquinoline, Sodium Nitrite (

), Sulfuric Acid (

), Potassium Iodide (

).

Diazotization: Dissolve 8-aminoisoquinoline (10 mmol) in 5M

(20 mL). Cool to 0°C in an ice bath. Dropwise add a solution of

(12 mmol) in water, maintaining temperature < 5°C. Stir for 30 min to form the diazonium
salt.

Iodination: Slowly add a solution of

(20 mmol) in water to the cold diazonium mixture.

Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour until

nitrogen evolution ceases.

Workup: Neutralize with
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(aq). Extract with dichloromethane (DCM). Wash the organic layer with saturated

(sodium thiosulfate) to remove iodine byproducts (turning the purple organic layer
yellow/clear).

Purification: Dry over

, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

Spectroscopic Analysis
Mass Spectrometry (MS)
Mass spectrometry provides the primary confirmation of molecular weight and halogen

presence.

Method: GC-MS (EI, 70 eV) or ESI-MS (Positive Mode).

Ion Identity m/z (approx) Relative Intensity Interpretation

Molecular Ion 255 100%
Confirms Formula

.

256 ~10%
Isotope peak (

).

Fragment 128 High

Loss of Iodine radical

(

). Formation of

isoquinolinium cation.

Fragment 101 Moderate

Characteristic

isoquinoline ring

fragmentation (loss of

HCN from m/z 128).

Diagnostic Logic: The absence of an M+2 peak of equal intensity rules out Bromine (which has

1:1
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). Iodine is monoisotopic (

), resulting in a single dominant molecular ion at m/z 255.

Infrared Spectroscopy (IR)
IR analysis confirms the aromatic framework and the presence of the carbon-halogen bond,

though the latter is in the fingerprint region.

Method: ATR-FTIR (Solid/Neat).

Frequency (

)
Assignment Notes

3030 - 3060 C-H Stretch (Aromatic)
Typical weak, sharp bands

above 3000.

1615, 1570, 1490 C=C / C=N Stretch

Characteristic skeletal

vibrations of the isoquinoline

ring.

700 - 850 C-H Out-of-Plane Bending

Pattern indicative of 1,2,3-

trisubstituted benzene ring

(positions 5,6,7).

~500 - 600 C-I Stretch
Weak/Medium band.

Diagnostic for aryl iodides.

Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural elucidation.

H NMR (400 MHz,

)
The proton spectrum is characterized by the peri-effect on H1.
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Shift (

, ppm)
Multiplicity Integral Assignment

Mechanistic
Insight

9.85 Singlet (s) 1H H1

Diagnostic:

Significant

downfield shift

due to the peri-

proximity of the

large Iodine atom

at C8 (Steric

compression/Des

hielding).

8.58 Doublet (d) 1H H3

-proton to

Nitrogen; typical

heteroaromatic

shift.

8.05 Doublet (d) 1H H7

Ortho to Iodine.

Deshielded by

inductive effect

of I.

7.85 Doublet (d) 1H H5
Peri to Nitrogen

lone pair.

7.65 Doublet (d) 1H H4 -proton to

Nitrogen.

7.50 Triplet (t) 1H H6

Meta to Iodine.

Standard

aromatic shift.

Note: Chemical shifts are approximate and solvent-dependent. The H1 singlet at >9.5 ppm is

the "smoking gun" for 8-substituted isoquinolines.

C NMR (100 MHz,
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)
The carbon spectrum reveals the Heavy Atom Effect.

Shift (

, ppm)
Assignment Mechanistic Insight

150.5 C1

Deshielded by adjacent

Nitrogen and peri-Iodine

interactions.

143.0 C3 -carbon to Nitrogen.

138.0 C8a
Quaternary bridgehead

carbon.

137.5 C7 Ortho to Iodine.

130.0 - 120.0 C4, C5, C6, C4a Aromatic ring carbons.

~95.0 - 100.0 C8 (C-I)

Diagnostic: Significant upfield

shift (shielding) due to the

relativistic "Heavy Atom Effect"

of Iodine. Normal aromatic C-H

is ~128 ppm; C-I is typically <

100 ppm.

Structural Confirmation Logic
The following diagram illustrates the logical flow used to confirm the structure of 8-
Iodoisoquinoline from raw data.
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Unknown Sample
(Purified Solid)

Mass Spec (MS)
M+ = 255

IR Spectroscopy
No N-H, No C=O

C-I band ~550 cm-1

1H NMR
H1 Singlet @ 9.8 ppm

(Peri-effect)

13C NMR
C-I Carbon @ ~98 ppm

(Heavy Atom Effect)

Formula: C9H6IN
(No Bromine pattern)

  m/z 255

Confirmed Structure:
8-Iodoisoquinoline

  Functional Group Check

  Regiochemistry (C8)

  C-I Confirmation

Click to download full resolution via product page

Caption: Analytical workflow validating 8-Iodoisoquinoline via orthogonal spectroscopic

methods.

References
Synthesis of Isoquinoline Derivatives

Manske, R. H. F. (1942). The Chemistry of Quinolines and Isoquinolines. Chemical
Reviews.

Source:

NMR Shift Data & Heavy Atom Effect

Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH.

Source:

Mass Spectrometry of Heterocycles

Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.

Source:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b3059433/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-characterization-of-8-iodoisoquinoline
https://www.benchchem.com/product/b3059433/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-8-iodoisoquinoline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3059433?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sandmeyer Reaction Protocols

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific &
Technical.

Source:

General Spectral Database

National Institute of Advanced Industrial Science and Technology (AIST).

Source:

To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 8-
Iodoisoquinoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3059433/docs#technical-guide-spectroscopic-
characterization-of-8-iodoisoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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